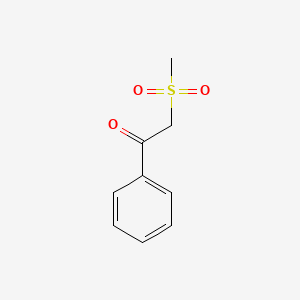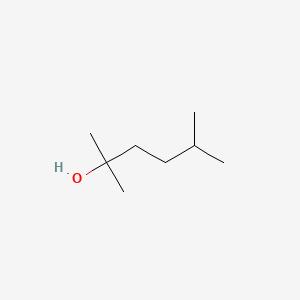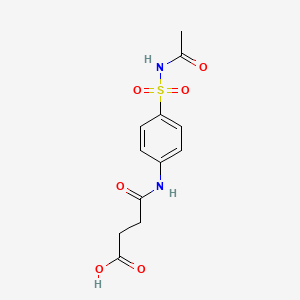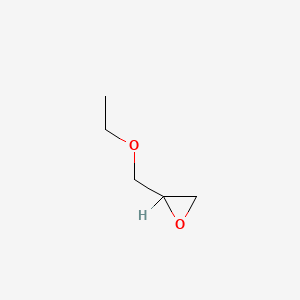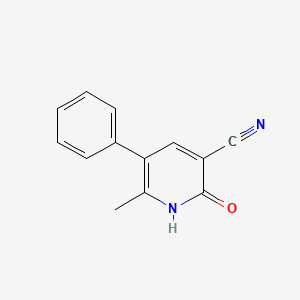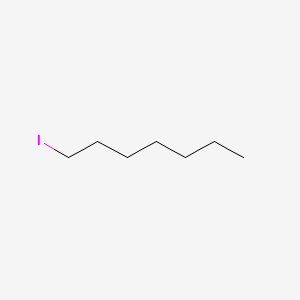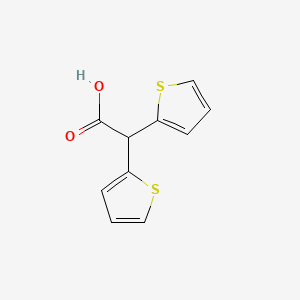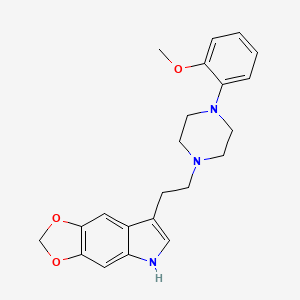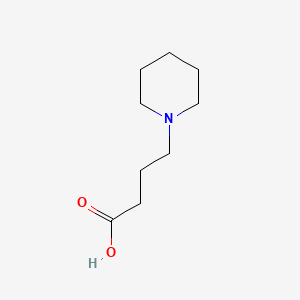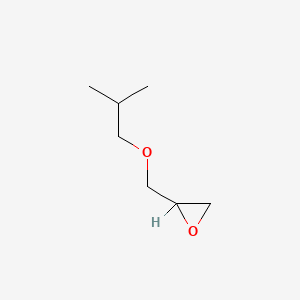
2-(Isobutoxymethyl)oxirane
Vue d'ensemble
Description
The compound 2-(Isobutoxymethyl)oxirane, while not directly mentioned in the provided papers, is related to the oxirane (epoxide) family of compounds. Oxiranes are three-membered cyclic ethers that are highly reactive due to ring strain. They are important intermediates in organic synthesis and can be functionalized to produce a wide range of chemical products.
Synthesis Analysis
The synthesis of oxirane derivatives can be achieved through various methods. For instance, the paper titled "Synthesis of 2,2′-oxirane fatty esters and a study of some of their physical properties" discusses the synthesis of methyl 12-(2,2′-oxiran-2-yl)-octadecanoate through a two-phase methylene transfer reaction involving methyl 12-oxo-octadecanoate and trimethylsulfonium methysulfate . Similarly, the synthesis of poly[2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane] is described in another paper, where the oxirane derivative is prepared by nucleophilic substitution reaction of epichlorohydrin with 1,1,2,2-tetrahydroperfluoro-1-octanol, followed by ring-opening polymerization .
Molecular Structure Analysis
Quantum chemical studies provide insights into the molecular structure of oxirane and its derivatives. For example, the geometries of oxiranium cations, which are intermediates in the electrophilic addition of OH⊕ to ethylene and in the acid-catalyzed ring opening of oxirane, have been optimized using ab initio molecular orbital calculations . These studies are crucial for understanding the reactivity and stability of oxirane compounds.
Chemical Reactions Analysis
Oxiranes are known to undergo various chemical reactions, primarily due to the ring strain in their structure. The acid-catalyzed ring opening of the 2,2′-oxirane system leads to the formation of methoxy-carbinol derivatives . Additionally, the reaction of NO3 radicals with alkenes results in the formation of oxiranes, as discussed in the paper "On the identification of oxiranes formed in the reactions of NO3 radicals with alkenes" . The paper "Functional sulfur-containing compounds. 10. Alkylation of ch-acids with 2-[(organylthio)methyl]oxirans" explores the reaction of 2-[(organylthio)methyl]oxirans with various CH-acids, leading to the formation of furanones and other sulfur-containing compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxirane derivatives are influenced by their molecular structure. The 1H-NMR and 13C-NMR characterization of the methylene protons and carbon atoms in the 2,2′-oxirane system provides valuable information about the electronic environment in these compounds . The paper on the synthesis of poly[2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane] also discusses the optimal reaction conditions and molecular weight of the resulting polymer, which are important physical properties for practical applications .
Applications De Recherche Scientifique
1. Clathrate Hydrate Formation
- Summary of Application: This compound is used in the study of clathrate hydrates, which are host-guest inclusion compounds comprising hydrogen-bonded host frameworks and guest molecules . The study investigates the effects of five oxirane compounds on CH4 hydrate formation .
- Methods of Application: The structures and stabilities of CH4 hydrates containing each compound were analyzed using high-resolution powder diffraction, solid-state 13C NMR, and phase equilibrium measurements .
- Results: The experimental results revealed that 2-(Isobutoxymethyl)oxirane acts as a hydrate former and thermodynamic promoter . These results were analyzed in relation to the 3D geometries and relative stabilities of various rotational isomers using DFT calculations .
2. Synthesis of Bepridil
- Summary of Application: 2-(Isobutoxymethyl)oxirane is used in the enantioselective synthesis of both enantiomers of bepridil, a calcium channel blocker .
- Methods of Application: Jacobsen’s hydrolytic kinetic resolution method was utilized to resolve racemic 2-(Isobutoxymethyl)oxirane. The incorporation of the succinimide moiety by the Mitsunobu reaction occurred without any loss of enantioselectivity .
- Results: Using this strategy, both enantiomers of the target molecule were obtained in good yield and with high enantiopurity (ee > 99%) .
3. Ring Expansions of Oxiranes
- Summary of Application: This compound is used in ring-expansion reactions of oxiranes and oxetanes . The majority of these advances employ oxirane substrates, and the discussion is broken into five thematic sections representing insertions, cascades, metal-free, metal-catalyzed, and miscellaneous strategies .
- Methods of Application: Various methods are used depending on the specific reaction. For example, the Coates catalyst can be generated in situ from the corresponding chloride salt by reacting in the presence of Co2(CO)8 .
- Results: This review chapter provides a concise graphical summary for every new contribution to this area, highlighting reagents, reaction conditions, scope, mechanistic proposals, and asymmetry where applicable .
Propriétés
IUPAC Name |
2-(2-methylpropoxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6(2)3-8-4-7-5-9-7/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKDMKKMCVJJTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201298228 | |
| Record name | 2-[(2-Methylpropoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201298228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methylpropoxy)methyl]oxirane | |
CAS RN |
3814-55-9 | |
| Record name | 2-[(2-Methylpropoxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3814-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Isobutoxymethyl)oxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003814559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3814-55-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83414 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(2-Methylpropoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201298228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (isobutoxymethyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



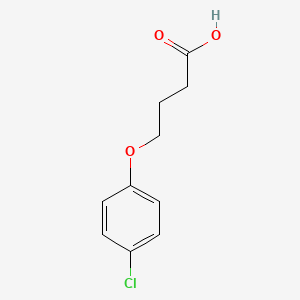
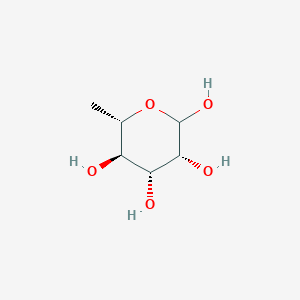

![2-[(4-Hydroxy-3-methoxyphenyl)methylidene]propanedinitrile](/img/structure/B1294441.png)
